N1,N1-DICYCLOHEXYL-N4-(4-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE
Overview
Description
N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide: is an organic compound with the molecular formula C26H31N3O4 It is a derivative of terephthalamide, where the amide groups are substituted with cyclohexyl and 4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with a mixture of cyclohexylamine and 4-nitroaniline. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature and stirring conditions. The general steps are as follows:
- Dissolve terephthaloyl chloride in dichloromethane.
- Add a mixture of cyclohexylamine and 4-nitroaniline dropwise to the solution while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Filter the resulting precipitate and wash it with cold solvent to obtain the pure product .
Industrial Production Methods: Industrial production of N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The cyclohexyl groups can be oxidized to cyclohexanone or cyclohexanol under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N,N-dicyclohexyl-N’-(4-aminophenyl)terephthalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Scientific Research Applications
N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide has several scientific research applications:
Materials Science: It is used as a nucleating agent for isotactic polypropylene, enhancing its mechanical properties and crystallization behavior.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is employed in catalytic reduction reactions, particularly in the reduction of nitro compounds to amines.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide involves its interaction with specific molecular targets. For instance, in catalytic reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The cyclohexyl and nitrophenyl groups influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
N,N-dicyclohexylterephthalamide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
N,N-dicyclohexyl-N’-(2-nitrophenyl)terephthalamide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness: N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide is unique due to the presence of both cyclohexyl and 4-nitrophenyl groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in materials science and catalysis.
Properties
IUPAC Name |
4-N,4-N-dicyclohexyl-1-N-(4-nitrophenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c30-25(27-21-15-17-24(18-16-21)29(32)33)19-11-13-20(14-12-19)26(31)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h11-18,22-23H,1-10H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUKOHAZRPPQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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